Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
CAS No.: 142797-33-9
Cat. No.: VC20766957
Molecular Formula: C35H36O7
Molecular Weight: 568.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142797-33-9 |
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Molecular Formula | C35H36O7 |
Molecular Weight | 568.7 g/mol |
IUPAC Name | benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
Standard InChI | InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3 |
Standard InChI Key | ZSBAMJXOTVTRDC-UHFFFAOYSA-N |
SMILES | COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES | COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Overview of Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate, also known by its CAS number 142797-33-9, is a complex organic compound with significant applications in biomedicine and organic synthesis. Its molecular formula is
, and it has a molecular weight of approximately 568.7 g/mol. This compound features a unique structure that incorporates multiple phenylmethoxy groups, contributing to its chemical properties and potential biological activities.
Structural Representation
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IUPAC Name: Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
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InChI Key: ZSBAMJXOTVTRDC-UHFFFAOYSA-N
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SMILES Notation: COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Applications and Biological Significance
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate has garnered attention for its potential applications in pharmaceuticals and biochemistry:
Pharmaceutical Uses
Research indicates that derivatives of this compound exhibit inhibitory effects on sodium-dependent glucose cotransporters (SGLT), which are targets for diabetes treatment . This suggests that the compound may play a role in developing new therapeutic agents for managing blood glucose levels.
Biochemical Research
The compound is also used in various biochemical assays due to its ability to interact with specific enzymes and receptors, making it a valuable tool in drug discovery and metabolic studies .
Synthesis Methods
Several synthetic routes have been developed for the preparation of Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate:
General Synthetic Approach
The synthesis typically involves:
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Starting Materials: Utilizing benzyl alcohols and methoxy-substituted phenols as key reactants.
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Reagents: Employing reagents such as acid chlorides or anhydrides for esterification reactions.
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Conditions: Conducting reactions under controlled conditions (temperature, solvent choice) to optimize yield and purity.
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